molecular formula C5H10ClF2NO B1449694 3-(Difluoromethoxy)pyrrolidine hydrochloride CAS No. 1638772-00-5

3-(Difluoromethoxy)pyrrolidine hydrochloride

Cat. No. B1449694
M. Wt: 173.59 g/mol
InChI Key: LXHRYAAJXXHSSQ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClF₂NO . It is also known by its IUPAC name: 3-(difluoromethoxy)pyrrolidine hydrochloride . The compound appears as a yellow to brown sticky oil to semi-solid substance .


Molecular Structure Analysis

The molecular structure of 3-(Difluoromethoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring with a difluoromethoxy group attached. The chlorine atom is part of the hydrochloride salt. The compound’s stereochemistry is defined by a single stereocenter .

Scientific Research Applications

  • Catalytic Enantioselective Synthesis : Research by Momiyama et al. (2004) explored the use of pyrrolidine enamine in the synthesis of alpha-aminooxy carbonyl compounds. They developed a significant catalyst structural feature and achieved complete enantioselectivity for aldehydes and ketones (Momiyama et al., 2004).

  • Structural Analysis in Medicinal Chemistry : The work of Ravikumar and Sridhar (2006) on Buflomedil hydrochloride, which involves a pyrrolidine ring, provided insights into the hydrogen bonding and crystal packing of this compound. This has implications for understanding the structural properties of similar compounds (Ravikumar & Sridhar, 2006).

  • Synthesis of Functionalized Pyrrolines and Pyrrolidines : Research by Morita and Krause (2004) demonstrated the gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes to 3-pyrrolines, a key process for synthesizing various functionalized pyrrolines and pyrrolidines (Morita & Krause, 2004).

  • Development of Chemical Reagents : Alexandrova (2014) discussed the preparation of tris(1‐pyrrolidinyl)phosphine, a compound that finds utility in organic synthesis and has challenges in separation from pyrrolidine hydrochloride (Alexandrova, 2014).

  • Pyrrolidines in Medicine and Industry : Żmigrodzka et al. (2022) highlighted the significance of pyrrolidines in medicine and industry, noting their use as dyes or agrochemical substances. Their study on pyrrolidines synthesis further underscores the versatility of these compounds (Żmigrodzka et al., 2022).

  • Synthesis of Polymethine Dyes : Research by Gerasov et al. (2008) involved the synthesis of a boron difluoride complex of 3-acetyl-5,7-di(pyrrolidin-1-yl)-4-hydroxycoumarin and its conversion into polymethine dyes, indicating applications in dye production (Gerasov et al., 2008).

  • Preparation of Bioactive Compounds : Alves (2007) reported on the syntheses of reactive 3-pyrrolin-2-ones, highlighting their utility as starting materials in organic synthesis and their potential for creating bioactive natural products (Alves, 2007).

  • Hydrogenation and Synthesis of Pyrrolizidines : Despinoy and McNab (2009) discussed the hydrogenation of pyrrolizin-3-ones to their hexahydro derivatives, providing routes to the synthesis of important pyrrolizidines (Despinoy & McNab, 2009).

  • Acylation of Pyrrolidine-2,4-diones : Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, a crucial step in synthesizing various chemical compounds (Jones et al., 1990).

  • Synthesis of Antiinflammatory Agents : Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones with potential as antiinflammatory and analgesic agents, demonstrating the pharmaceutical applications of these compounds (Ikuta et al., 1987).

  • Development of New Medicinal Molecules : Rubtsova et al. (2020) discussed the synthesis of pyrrolidin-2-ones derivatives, emphasizing their importance in creating new medicinal molecules (Rubtsova et al., 2020).

  • Efficient Synthesis Methods : Smaliy et al. (2011) proposed a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, highlighting advancements in synthesis techniques (Smaliy et al., 2011).

properties

IUPAC Name

3-(difluoromethoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHRYAAJXXHSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)pyrrolidine hydrochloride

CAS RN

1638772-00-5
Record name Pyrrolidine, 3-(difluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638772-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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